An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For drug development professionals and researchers working with heterocyclic compounds, a thorough understanding of their NMR spectral features is paramount for unambiguous characterization. 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole is a member of the N-sulfonylated pyrazole family, a class of compounds with significant interest in medicinal chemistry. The tosyl group serves as a common protecting group for the pyrazole nitrogen and can also modulate the biological activity of the molecule. This guide provides a detailed assignment of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the atoms of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering for 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole in CDCl₃ at 400 MHz is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d (J ≈ 8.4 Hz) | 2H | H-2', H-6' |
| ~7.35 | d (J ≈ 8.4 Hz) | 2H | H-3', H-5' |
| ~6.05 | s | 1H | H-4 |
| ~2.45 | s | 3H | C4'-CH₃ |
| ~2.30 | s | 3H | C5-CH₃ |
| ~2.20 | s | 3H | C3-CH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole in CDCl₃ at 100 MHz is summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C5 |
| ~145.5 | C4' |
| ~142.0 | C3 |
| ~135.0 | C1' |
| ~129.8 | C3', C5' |
| ~128.5 | C2', C6' |
| ~108.0 | C4 |
| ~21.7 | C4'-CH₃ |
| ~14.0 | C5-CH₃ |
| ~12.5 | C3-CH₃ |
Spectral Assignments and Rationale
The assignment of the predicted signals is based on the analysis of chemical shifts, multiplicities, and the electronic effects of the substituents.
¹H NMR Assignments
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Tosyl Group Protons (H-2', H-6', H-3', H-5', and C4'-CH₃): The aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as two doublets, forming an AA'BB' system. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded due to the electron-withdrawing nature of the SO₂ group and are expected to resonate at a lower field, around δ 7.85 ppm [1]. The protons meta to the sulfonyl group (H-3' and H-5') are less affected and are predicted to appear at a higher field, around δ 7.35 ppm [1]. The methyl protons of the tosyl group (C4'-CH₃) are expected to give a singlet at approximately δ 2.45 ppm .
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Pyrazole Ring Proton (H-4): In the parent 3,5-dimethylpyrazole, the H-4 proton resonates at approximately δ 5.76 ppm[2]. The attachment of the electron-withdrawing tosyl group to the N1 position is expected to cause a downfield shift of all pyrazole ring protons. In similar 1-tosyl-1H-pyrazoles, the H-4 proton signal is observed as a singlet around δ 6.5-6.6 ppm[1]. Therefore, for the title compound, the H-4 proton is predicted to be a singlet at around δ 6.05 ppm .
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Pyrazole Methyl Protons (C3-CH₃ and C5-CH₃): In 3,5-dimethylpyrazole, the two methyl groups are equivalent and show a single peak at δ 2.21 ppm[2]. Upon N-sulfonylation, the symmetry is broken, and the two methyl groups become chemically non-equivalent. The C5-CH₃ group is expected to be more deshielded due to its proximity to the N-tosyl group. Therefore, the singlet at ~δ 2.30 ppm is assigned to the C5-CH₃ protons, and the singlet at ~δ 2.20 ppm is assigned to the C3-CH₃ protons.
¹³C NMR Assignments
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Tosyl Group Carbons (C1', C2', C3', C4', and C4'-CH₃): The quaternary carbon attached to the sulfur atom (C1') is expected at around δ 135.0 ppm . The carbon bearing the methyl group (C4') is predicted to be at ~δ 145.5 ppm . The ortho carbons (C2' and C6') are expected around δ 128.5 ppm , and the meta carbons (C3' and C5') are predicted to be at ~δ 129.8 ppm . The methyl carbon of the tosyl group (C4'-CH₃) should appear at approximately δ 21.7 ppm [1].
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Pyrazole Ring Carbons (C3, C4, and C5): In 3,5-dimethylpyrazole, the C3 and C5 carbons are equivalent and resonate at around δ 148.1 ppm, while the C4 carbon appears at approximately δ 106.4 ppm[3]. The N-tosyl group significantly influences the chemical shifts of the pyrazole ring carbons. The C5 carbon, being directly adjacent to the N-tosyl group, is expected to be the most deshielded, with a predicted chemical shift of ~δ 151.0 ppm . The C3 carbon is also deshielded, but to a lesser extent, and is predicted at ~δ 142.0 ppm . The C4 carbon is expected to be slightly deshielded compared to the parent compound, with a predicted chemical shift of ~δ 108.0 ppm .
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Pyrazole Methyl Carbons (C3-CH₃ and C5-CH₃): The non-equivalent methyl carbons are expected to have slightly different chemical shifts. The C5-CH₃ carbon is predicted to be slightly downfield at ~δ 14.0 ppm , while the C3-CH₃ carbon is expected at ~δ 12.5 ppm .
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole.
Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample concentration.
Caption: Typical NMR acquisition parameters for ¹H and ¹³C spectra.
Conclusion
This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole. The assignments are based on established NMR principles and data from closely related analogs, offering a valuable resource for researchers in the field. Experimental verification of these predictions through the synthesis and spectral analysis of the title compound is encouraged to further solidify our understanding of its spectroscopic properties.
References
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Reddy, L. V. G., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(6), 5649-5661. Available from: [Link]
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